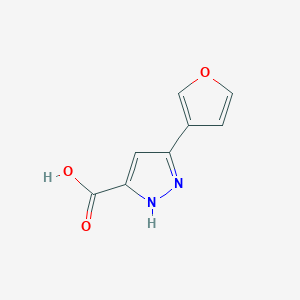

3-(3-furyl)-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(3-furyl)-1H-pyrazole-5-carboxylic acid” is a compound with an empirical formula of C8H6N2O3 and a molecular weight of 178.14 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of furyl compounds has been discussed in several papers. For instance, one method involves the addition of organolithium, Grignard, and organozinc reagents to 3-furfural, providing 3-furyl alcohols in high yields . These intermediates are then treated with NBS to initiate an oxidative rearrangement, resulting in the installation of the R group in the 2 position of the 2-substituted 3-furfurals . Another method involves the metalation of 3-bromofuran with n-BuLi and addition to benzaldehyde, providing a furyl alcohol that is converted to 2-phenyl 3-furfural upon oxidative rearrangement .Chemical Reactions Analysis

The chemical reactions involving furyl compounds have been studied extensively. For example, 3-furyl alcohols and 3-furyl imines undergo addition of organometallic reagents to provide furyl sulfonamides . Under oxidative rearrangement conditions, 2-substituted 3-formyl pyrroles are formed, providing a novel route to these heterocycles .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(furan-3-yl)-1H-pyrazole-5-carboxylic acid, also known as 3-(3-furyl)-1H-pyrazole-5-carboxylic acid:

Pharmaceutical Development

3-(furan-3-yl)-1H-pyrazole-5-carboxylic acid has shown potential in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel anti-inflammatory, anti-cancer, and antimicrobial agents .

Catalysis

This compound is being studied for its catalytic properties. Its ability to facilitate chemical reactions without being consumed in the process makes it valuable in industrial applications. Specifically, it is being investigated for use in organic synthesis reactions, where it can help in the formation of complex molecules from simpler ones .

Material Science

In material science, 3-(furan-3-yl)-1H-pyrazole-5-carboxylic acid is being explored for its potential in creating new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics .

Analytical Chemistry

Finally, 3-(furan-3-yl)-1H-pyrazole-5-carboxylic acid is used in analytical chemistry for the detection and quantification of various substances. Its reactivity and specificity make it a valuable reagent in analytical methods, helping scientists to accurately measure the presence of different compounds in samples.

Mécanisme D'action

Target of Action

Furan derivatives have been found to interact with a variety of biological targets, including multiple receptors .

Mode of Action

It’s known that furan derivatives can undergo various reactions, including hydroarylation of the carbon–carbon double bond . This reaction occurs under superelectrophilic activation conditions in neat triflic acid TfOH . The corresponding O,C-diprotonated forms of the starting furan acids and esters are the reactive electrophilic species in these transformations .

Biochemical Pathways

Furan derivatives are known to have broad-spectrum biological activities , suggesting they may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .

Result of Action

It’s known that the starting compounds and their hydroarylation products demonstrate good antimicrobial activity against yeast-like fungi candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .

Action Environment

It’s known that the reactions of furan derivatives can proceed under various conditions, including the presence of brønsted superacid tfoh .

Propriétés

IUPAC Name |

3-(furan-3-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)7-3-6(9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSGAUUMYVXRLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-furyl)-1H-pyrazole-5-carboxylic acid | |

CAS RN |

2129110-26-3 |

Source

|

| Record name | 3-(furan-3-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2432218.png)

![1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2432220.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2432223.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432227.png)

![3-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2432228.png)

![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)propanoic acid](/img/structure/B2432233.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2432234.png)

![Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2432238.png)